Cucurbitacin Q1 Demonstrates Superior Pan-Cancer Cytotoxicity Relative to 11-Hydrocucurbitacin B and Cucurbitacin D
Cucurbitacin Q1 exhibited the most potent inhibitory activity against a panel of seven human cancer cell lines when compared to co-isolated analogs, including 11-hydrocucurbitacin B and cucurbitacin D [1]. Its IC50 values ranged from 0.017 µM to 7.68 µM, with specific values of 0.017 µM against A549 lung cancer cells and 0.025 µM against HGC-27 gastric cancer cells, demonstrating high potency across diverse tumor types [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.017 µM (A549), 0.025 µM (HGC-27), and range of 0.017 µM to 7.68 µM across seven cell lines |
| Comparator Or Baseline | 11-Hydrocucurbitacin B: IC50 = 0.51 µM (A549), 0.54 µM (HGC-27); Cucurbitacin D: IC50 > 40 µM (BEAS-2B normal cells) |
| Quantified Difference | Cucurbitacin Q1 is approximately 30-fold more potent against A549 cells (0.017 µM vs. 0.51 µM) and 22-fold more potent against HGC-27 cells (0.025 µM vs. 0.54 µM) compared to 11-hydrocucurbitacin B. |
| Conditions | MTT assay; 48-hour incubation; cell lines: A549 (lung adenocarcinoma), HGC-27 (gastric cancer), and five others |
Why This Matters
Superior potency across a broad panel of cancer cell lines makes Cucurbitacin Q1 a preferred starting point for developing anticancer leads with a potentially wider therapeutic window.
- [1] Zhang, J., et al. (2024). Cytotoxicities of cucurbitacins from the stem bark of Aquilaria sinensis. Phytochemistry Letters, 60, 190-193. https://doi.org/10.1016/j.phytol.2024.02.004 View Source
